2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
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Overview
Description
2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, an indolinyl group, and a morpholinoethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinyl Intermediate: The synthesis begins with the preparation of the indolinyl intermediate. This involves the reaction of 1-methylindole with appropriate reagents to introduce the necessary functional groups.
Attachment of the Morpholinoethyl Group: The next step involves the introduction of the morpholinoethyl group. This can be achieved through a nucleophilic substitution reaction where the indolinyl intermediate reacts with a morpholinoethyl halide under basic conditions.
Formation of the Benzamide Core: The final step involves the coupling of the methoxy-substituted benzoyl chloride with the indolinyl-morpholinoethyl intermediate to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Uniqueness
2-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-25-10-9-18-15-17(7-8-20(18)25)21(26-11-13-29-14-12-26)16-24-23(27)19-5-3-4-6-22(19)28-2/h3-8,15,21H,9-14,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZAKIUAEPVEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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